molecular formula C10H12F2N2O3 B15055054 Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Cat. No.: B15055054
M. Wt: 246.21 g/mol
InChI Key: FLBNBRJNFPZMOZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and insecticidal properties . The presence of the difluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves several steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, followed by esterification with ethyl oxalate . The reaction conditions typically involve the use of metal-based catalysts and specific reagents to achieve the desired product. Industrial production methods may utilize advanced techniques such as continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of microbial growth and other biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s bioactivity is attributed to its unique chemical structure and functional groups.

Comparison with Similar Compounds

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can be compared with other difluoromethyl pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and stability compared to other similar compounds.

Biological Activity

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate, a compound with the CAS number 1923194-73-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H12_{12}F2_2N2_2O3_3
Molecular Weight: 246.21 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound involves the reaction of difluoromethyl-substituted pyrazole derivatives with ethyl acetoacetate. The process typically utilizes various catalysts and reaction conditions to optimize yield and purity.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against various bacterial strains. The presence of the difluoromethyl group is believed to enhance its bioactivity by affecting the compound's lipophilicity and membrane permeability.
  • Anticancer Potential : this compound has been evaluated for its anticancer properties in vitro. It shows promise in inhibiting cell proliferation in cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer and inflammation. Its efficacy in modulating enzyme activity could be linked to its structural features.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics (2024) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In a recent investigation detailed in Cancer Research (2025), researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and disruption of mitochondrial function being proposed .

Data Summary Table

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionModulates metabolic pathways

Properties

Molecular Formula

C10H12F2N2O3

Molecular Weight

246.21 g/mol

IUPAC Name

ethyl 3-[5-(difluoromethyl)-2-methylpyrazol-3-yl]-3-oxopropanoate

InChI

InChI=1S/C10H12F2N2O3/c1-3-17-9(16)5-8(15)7-4-6(10(11)12)13-14(7)2/h4,10H,3,5H2,1-2H3

InChI Key

FLBNBRJNFPZMOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=NN1C)C(F)F

Origin of Product

United States

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